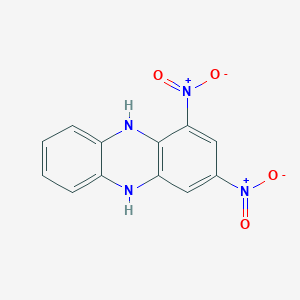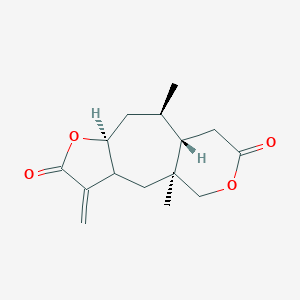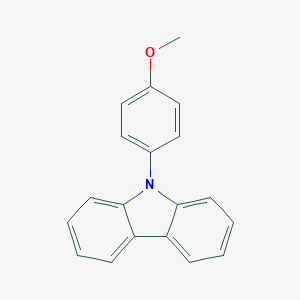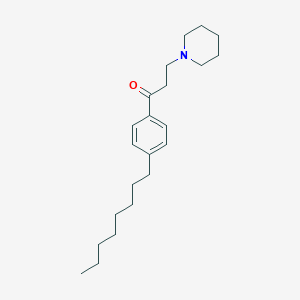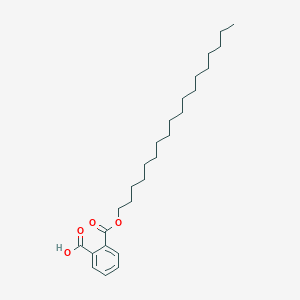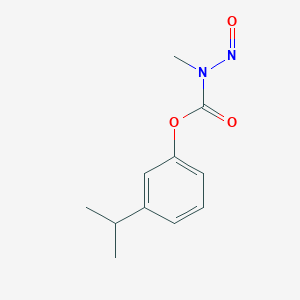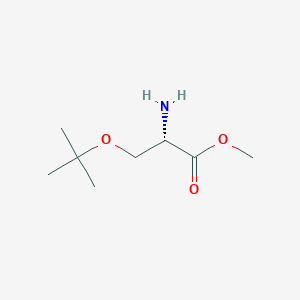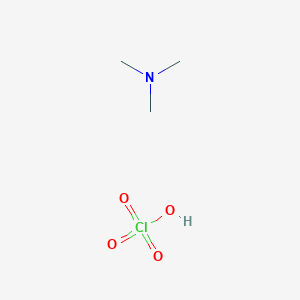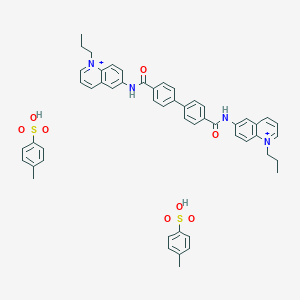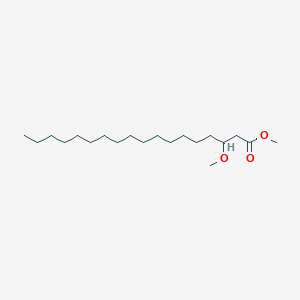
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine (IOX2) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IOX2 is a derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA and DNA. IOX2 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine is complex and not fully understood. 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has been shown to inhibit the activity of enzymes called prolyl hydroxylases, which play a role in the regulation of hypoxia-inducible factor (HIF). HIF is a transcription factor that plays a crucial role in the cellular response to low oxygen levels. Inhibition of prolyl hydroxylases by 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine leads to the stabilization of HIF, which can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has been shown to have neuroprotective effects, as well as effects on glucose metabolism and angiogenesis. 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has also been shown to have an impact on the immune system, with studies suggesting that it can modulate the activity of immune cells such as T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has also been shown to have low toxicity, making it a safe tool for use in in vitro and in vivo experiments. However, 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine does have some limitations, including its relatively low solubility in water and its potential to interact with other compounds in biological systems.
Direcciones Futuras
There are several potential future directions for research on 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine. One area of interest is the development of 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine-based therapies for cancer and neurodegenerative diseases. Additionally, there is ongoing research into the potential use of 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine as a tool for studying the cellular response to hypoxia and the regulation of HIF. Further research is also needed to fully understand the mechanism of action of 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine and its impact on various cellular processes.
Métodos De Síntesis
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine can be synthesized using a multi-step process that involves the reaction of uridine with iodine and triphenylmethyl chloride. The synthesis of 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine requires careful attention to detail and the use of specialized equipment to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new cancer therapies. Additionally, 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has been shown to have neuroprotective effects, which could make it a valuable tool for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
15414-61-6 |
|---|---|
Nombre del producto |
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine |
Fórmula molecular |
C28H25IN2O5 |
Peso molecular |
596.4 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C28H25IN2O5/c29-22-17-31(27(34)30-26(22)33)25-16-23(32)24(36-25)18-35-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17,23-25,32H,16,18H2,(H,30,33,34)/t23-,24+,25+/m0/s1 |
Clave InChI |
GPWRPEGFRAOCKW-ISJGIBHGSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Sinónimos |
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



